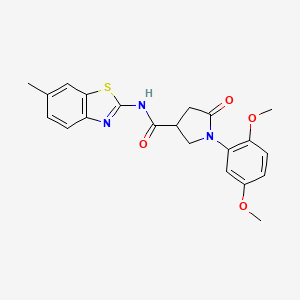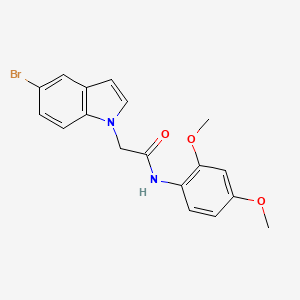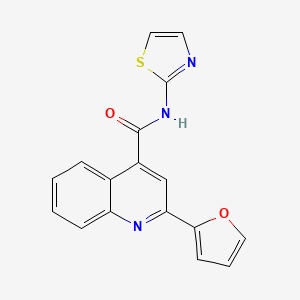![molecular formula C20H16BrClO3 B11158830 3-[(3-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11158830.png)
3-[(3-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxy group, and a chloro group attached to a cyclohexachromene core
Preparation Methods
The synthesis of 3-[(3-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting with the preparation of the bromophenylmethoxy precursor. This precursor is then reacted with a chlorinated cyclohexachromene derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen atoms or reduction of double bonds.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, where nucleophiles like amines or thiols can replace the bromine atom.
Common reagents used in these reactions include sodium borohydride for reductions, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(3-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 3-[(3-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with various molecular targets. It can bind to enzymes or receptors, altering their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar compounds include other bromophenyl derivatives and cyclohexachromene analogs. Compared to these compounds, 3-[(3-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 3-[(2-BROMOPHENYL)METHOXY]-4-METHYLBENZO[C]CHROMEN-6-ONE
- 3-[(3-BROMOPHENYL)METHOXY]-4-METHYLBENZO[C]CHROMEN-6-ONE
These compounds share structural similarities but differ in their specific substituents, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C20H16BrClO3 |
|---|---|
Molecular Weight |
419.7 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methoxy]-2-chloro-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H16BrClO3/c21-13-5-3-4-12(8-13)11-24-19-10-18-16(9-17(19)22)14-6-1-2-7-15(14)20(23)25-18/h3-5,8-10H,1-2,6-7,11H2 |
InChI Key |
XCAVJOUFUHRGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC(=CC=C4)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-({[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11158750.png)

![{4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone](/img/structure/B11158763.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11158766.png)
![2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11158768.png)
![8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11158774.png)
![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11158782.png)
![3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B11158786.png)
![methyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B11158789.png)
![7-[(3-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B11158795.png)

![7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11158809.png)
![trans-N-(3-bromophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11158814.png)
